3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol
Overview
Description
3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol is a useful research compound. Its molecular formula is C10H6ClF6N3OS and its molecular weight is 365.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A novel series of substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized using microwave irradiation, characterized by NMR, MS, and elemental analysis (Yang et al., 2015).
- Another research involved the preparation of a similar compound from 1-cyano-4-(chloromethyl)benzene, characterized using X-ray diffraction analysis, showing monoclinic crystal structure (Wang et al., 2018).
- The synthesis and characterization of 8-chloro-3-((3-chlorobenzyl)thio)-(1,2,4)triazolo(4,3-a)pyridine using NMR, FTIR, MS, and X-ray diffraction were detailed, revealing monoclinic space group and theoretical calculations for the compound (Mu et al., 2015).
Biological Activity
- Preliminary biological tests indicated that certain synthesized triazolopyridine compounds exhibit weak antifungal activity (Yang et al., 2015).
- A study reported antifungal activities against various pathogens like Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea (Wang et al., 2018).
- A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety displayed good antifungal activities and insecticidal activity, with specific compounds showing high inhibition rates against certain fungi and high mortality rates in insect tests (Xu et al., 2017).
Synthesis Methodology
- Efficient synthesis methods for triazolopyridines were developed using oxidative cyclization and N-Chlorosuccinimide (NCS), aiding in the characterization of these compounds (El-Kurdi et al., 2021).
- Synthesis of 3-Trifluoromethyl-6-Substituted Triazolo-1,3,4-Thiadiazoles detailed a method using 3 trifluoromethyl 4 amino 5 mercapto 1,2,4 triazoles, highlighting the reaction process and structural characterization (Shu, 2003).
properties
IUPAC Name |
3-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-1,1,1-trifluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF6N3OS/c11-5-1-4(9(12,13)14)2-20-7(5)18-19-8(20)22-3-6(21)10(15,16)17/h1-2,6,21H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHDTEPEJMKCGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)SCC(C(F)(F)F)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF6N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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